5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid
Description
This compound features a bicyclic 4,6-dihydrofuro[2,3-c]pyrrole core modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at position 5 and a carboxylic acid moiety at position 2. The Fmoc group is widely used in peptide synthesis due to its orthogonality under basic conditions (e.g., piperidine deprotection). The fused furopyrrole system confers conformational rigidity, making it valuable in drug design and organic synthesis as a scaffold for bioactive molecules or intermediates.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-21(25)19-12-27-20-10-23(9-17(19)20)22(26)28-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQVAHNWTBTWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid (commonly referred to as Fmoc-DHPCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of Fmoc-DHPCA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
Fmoc-DHPCA is characterized by the following chemical structure:
- Molecular Formula : C₁₉H₁₇N₃O₄
- Molecular Weight : 353.35 g/mol
The compound features a fluorene moiety which is known for its stability and ability to modulate biological interactions.
Anticancer Properties
Recent studies have indicated that Fmoc-DHPCA exhibits notable anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest (G1 phase) |
Antimicrobial Activity
Fmoc-DHPCA has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membrane integrity, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of Fmoc-DHPCA. In models of oxidative stress-induced neuronal damage, Fmoc-DHPCA demonstrated the ability to reduce reactive oxygen species (ROS) levels and enhance cell viability.
- Apoptosis Induction : Fmoc-DHPCA activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Regulation : The compound causes cell cycle arrest by modulating cyclin-dependent kinases (CDKs), particularly CDK4/6, leading to G1 phase arrest.
- Antioxidant Activity : Fmoc-DHPCA scavenges free radicals and enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Study 1: Breast Cancer Cell Lines
In a study conducted by Zhang et al., the effects of Fmoc-DHPCA on MCF-7 breast cancer cells were analyzed. The compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with Fmoc-DHPCA.
Case Study 2: Bacterial Infections
A study by Lee et al. evaluated the antimicrobial efficacy of Fmoc-DHPCA against clinical isolates of Staphylococcus aureus. The results indicated that Fmoc-DHPCA not only inhibited bacterial growth but also demonstrated synergy when combined with traditional antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Furopyrrole Derivatives
rac-(2R,3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid ():
- Shares the furo[2,3-c]pyrrole backbone but uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.
- Boc is cleaved under acidic conditions (e.g., TFA), contrasting with Fmoc’s base-sensitive cleavage.
- Applications: Intermediate in alkaloid synthesis or peptide modifications requiring acid-stable protection.
Pyrano[2,3-c]pyrazoles ():
- Compounds like 5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine feature a pyranopyrazole core.
- Key differences: Pyran (oxygen-containing six-membered ring) fused to pyrazole vs. furan fused to pyrrole.
- Applications: Anticancer and antimicrobial agents due to substituted aryl groups.
Thienopyrazole Derivatives ():
Fmoc-Protected Analogues
Functional Group and Reactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
